Alvespimycin hydrochloride
CAS No.: 467214-21-7
Cat. No.: VC0003077
Molecular Formula: C32H49ClN4O8
Molecular Weight: 653.2 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 467214-21-7 |
---|---|
Molecular Formula | C32H49ClN4O8 |
Molecular Weight | 653.2 g/mol |
IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
Standard InChI | InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 |
Standard InChI Key | DFSYBWLNYPEFJK-IHLRWNDRSA-N |
Isomeric SMILES | C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl |
SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl |
Canonical SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl |
Appearance | Solid powder |
Chemical and Pharmacological Properties
Structural Characteristics
Alvespimycin hydrochloride (C₃₂H₄₉ClN₄O₈) is a semisynthetic geldanamycin analog modified at the 17-position with a dimethylaminoethylamine group, which enhances its water solubility and reduces plasma protein binding . The hydrochloride salt formulation improves stability and bioavailability, critical for intravenous administration. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 653.21 g/mol |
CAS Number | 467214-21-7 |
Solubility | ≥50 mg/mL in DMSO; 4.76 mg/mL in H₂O (60°C) |
Purity | >98% |
Mechanism | Hsp90 inhibition (EC₅₀: 62±29 nM) |
Source: MedchemExpress , DrugBank
Mechanism of Action
Alvespimycin binds to the ATP-binding pocket of Hsp90, disrupting its chaperone function and inducing ubiquitin-proteasome degradation of client proteins critical for tumor survival . Key oncoproteins affected include:
-
HER2/ERBB2: Overexpressed in breast and ovarian cancers, degraded at EC₅₀ values of 8±4 nM (SKBR3 cells) .
-
CDK4: Cell cycle regulator depleted in tumor biopsies at 80 mg/m² doses .
-
BRAF: Mutated kinase in melanoma, suppressed via Hsp90 inhibition .
Concurrently, alvespimycin upregulates heat shock proteins (e.g., HSP70/HSP72), a biomarker of Hsp90 inhibition . In peripheral blood mononuclear cells (PBMCs), HSP72 induction occurs at doses ≥20 mg/m² and persists for 96 hours at ≥40 mg/m² .
Preclinical and Pharmacokinetic Profile
In Vitro Activity
Alvespimycin exhibits nanomolar potency against cancer cell lines:
-
SKBR3 (HER2+ breast cancer): EC₅₀ = 8±4 nM for HER2 degradation; 4±2 nM for HSP70 induction .
-
Chronic Lymphocytic Leukemia (CLL): Induces apoptosis at 50–500 nM (P<0.001 vs. vehicle) .
-
Osteosarcoma: Synergizes with telomerase inhibitor imetelstat to suppress tumor growth .
Pharmacokinetics and Disposition
A physiologically based pharmacokinetic (PBPK) model validated in mice, rats, and humans demonstrates dose-proportional exposure up to 80 mg/m² . Key findings:
Notably, plasma HSP72 levels correlate with toxicity, peaking in patients experiencing dose-limiting toxicities (DLTs) .
Clinical Development and Efficacy
Phase I Dose-Escalation Trial
A Cancer Research UK-sponsored trial (NCT00248521) enrolled 25 patients with advanced solid tumors to determine the maximum tolerated dose (MTD) :
-
DLTs: Grade 3 keratitis (80 mg/m²) and fatal cardiac toxicity (106 mg/m²).
-
MTD: 80 mg/m² weekly, with no DLTs observed.
-
Responses:
Combination Therapy with Trastuzumab
A phase I study combining alvespimycin (60–100 mg/m²) and trastuzumab in HER2+ malignancies reported :
-
MTD: 80 mg/m² (DLTs: keratitis, cardiac dysfunction).
-
Efficacy: Partial response in HER2+ metastatic breast cancer (MBC); complete resolution of ascites in ovarian cancer (24.8 months).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume